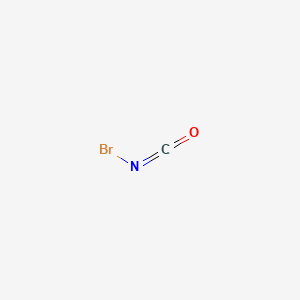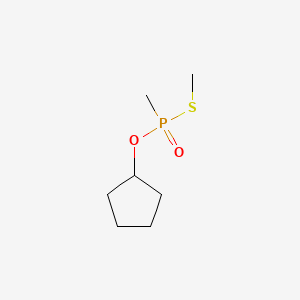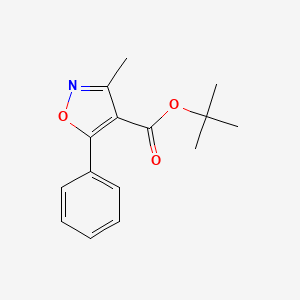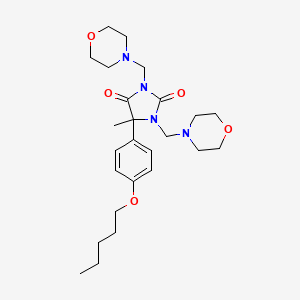![molecular formula C20H34N2SSi B14167625 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
The synthesis of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure.
Introduction of the Triisopropylsilyl Group: This step involves the protection of the nitrogen atom in the pyrrole ring using triisopropylsilyl chloride under basic conditions.
Attachment of the Methylthio Propyl Group: This step involves the alkylation of the pyridine ring with a suitable methylthio propyl halide under basic conditions.
Chemical Reactions Analysis
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrrolopyridine-containing enzymes or receptors.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting diseases involving pyrrolopyridine-containing proteins.
Industry: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, that contain pyrrolopyridine-binding sites. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyridines: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and 5-(3-(methylthio)propyl)-1H-pyrrolo[2,3-b]pyridine.
Pyridinium Salts: These compounds contain a pyridine ring with a positive charge, which can interact with different molecular targets compared to neutral pyrrolopyridines. Examples include N-methylpyridinium iodide and N-ethylpyridinium bromide.
Properties
Molecular Formula |
C20H34N2SSi |
|---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
[5-(3-methylsulfanylpropyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H34N2SSi/c1-15(2)24(16(3)4,17(5)6)22-11-10-19-13-18(9-8-12-23-7)14-21-20(19)22/h10-11,13-17H,8-9,12H2,1-7H3 |
InChI Key |
WNRKBYIRFXYNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)CCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)






![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)

![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)


![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
